1H-Benzimidazol-6-amine,2-ethyl-1-methyl-
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Overview
Description
1H-Benzimidazol-6-amine,2-ethyl-1-methyl- is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole and its derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Preparation Methods
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various reagents. For 1H-Benzimidazol-6-amine,2-ethyl-1-methyl-, the synthetic route may involve the following steps:
Condensation Reaction: o-Phenylenediamine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the benzimidazole ring.
Industrial production methods may involve similar steps but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
1H-Benzimidazol-6-amine,2-ethyl-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the benzimidazole ring.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or acetonitrile, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Benzimidazol-6-amine,2-ethyl-1-methyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Benzimidazol-6-amine,2-ethyl-1-methyl- involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of specific enzymes, disrupt cellular processes, and interfere with the replication of microorganisms . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1H-Benzimidazol-6-amine,2-ethyl-1-methyl- can be compared with other benzimidazole derivatives such as:
1H-Benzimidazol-2-amine: Known for its antimicrobial and anticancer activities.
1H-Benzimidazol-5-amine: Exhibits antiviral and antiparasitic properties.
1H-Benzimidazol-4-amine: Used in the development of new materials and as a ligand in coordination chemistry.
The uniqueness of 1H-Benzimidazol-6-amine,2-ethyl-1-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H13N3 |
---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-ethyl-3-methylbenzimidazol-5-amine |
InChI |
InChI=1S/C10H13N3/c1-3-10-12-8-5-4-7(11)6-9(8)13(10)2/h4-6H,3,11H2,1-2H3 |
InChI Key |
AGRBVLCRWVYMCE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(N1C)C=C(C=C2)N |
Origin of Product |
United States |
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